molecular formula C17H23N9 B12264777 N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine

N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12264777
M. Wt: 353.4 g/mol
InChI Key: XWXWQZKWEBRVJL-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a triazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the piperazine ring and subsequent methylation steps are carried out using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolo[1,5-a]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various enzymes and receptors.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazolo[1,5-a]pyrimidine moiety is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can trigger various downstream signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Piperazine Derivatives: Known for their use in pharmaceuticals, particularly as antihistamines and antipsychotics.

Uniqueness

N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N,N,6-trimethyl-2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H23N9/c1-12-9-14(23(3)4)22-17(21-12)25-7-5-24(6-8-25)15-10-13(2)20-16-18-11-19-26(15)16/h9-11H,5-8H2,1-4H3

InChI Key

XWXWQZKWEBRVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C)N(C)C

Origin of Product

United States

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